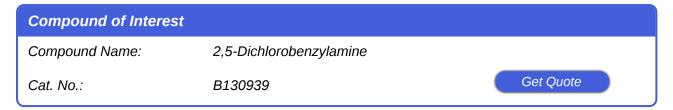


Spectroscopic Profile of 2,5-Dichlorobenzylamine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dichlorobenzylamine**, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols typically employed for their acquisition. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The empirical formula for **2,5-Dichlorobenzylamine** is C₇H₇Cl₂N, and it has a molecular weight of 176.04 g/mol .[1] The spectral data presented below provides a detailed fingerprint of the molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data for **2,5-Dichlorobenzylamine** in a standard deuterated solvent such as chloroform-d (CDCl₃) are summarized below.

Table 1: ¹H NMR Spectral Data of **2,5-Dichlorobenzylamine**



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~7.3-7.1	Multiplet	3Н	Aromatic protons (Ar- H)
~3.9	Singlet	2H	Methylene protons (- CH2-)
~1.6	Broad Singlet	2H	Amine protons (-NH ₂)

Table 2: ¹³C NMR Spectral Data of **2,5-Dichlorobenzylamine**

Chemical Shift (δ) ppm	Assignment	
~140	Quaternary aromatic carbon (-C-CI)	
~132	Quaternary aromatic carbon (-C-CH ₂ NH ₂)	
~130	Aromatic methine carbon (-CH=)	
~129	Aromatic methine carbon (-CH=)	
~128	Aromatic methine carbon (-CH=)	
~45	Methylene carbon (-CH ₂ -)	

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for **2,5-Dichlorobenzylamine** are presented in Table 3.

Table 3: IR Spectral Data of **2,5-Dichlorobenzylamine**



Wavenumber (cm⁻¹)	Intensity	Assignment
3300-3400	Medium, Broad	N-H stretch (primary amine)
3000-3100	Medium	Aromatic C-H stretch
2850-2950	Medium	Aliphatic C-H stretch
1600-1620	Medium	N-H bend (scissoring)
1450-1500	Strong	Aromatic C=C stretch
1000-1100	Strong	C-N stretch
700-850	Strong	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis.

Table 4: Mass Spectrometry Data of 2,5-Dichlorobenzylamine

m/z	Relative Intensity (%)	Assignment
175/177/179	High	[M] ⁺ (Molecular ion peak with isotopic pattern for two chlorine atoms)
140/142	High	[M-CI]+
105	Medium	[C7H6CI]+
77	Medium	[C ₆ H ₅]+

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy



Sample Preparation:

- Weigh approximately 10-20 mg of **2,5-Dichlorobenzylamine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Instrument: A 400 MHz or 500 MHz NMR spectrometer.
- ¹H NMR:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-32.
 - Relaxation Delay: 1-2 seconds.
- 13C NMR:
 - Pulse Program: Proton-decoupled pulse sequence.
 - Spectral Width: 0-220 ppm.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

 Place a small amount of 2,5-Dichlorobenzylamine on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.



- If the sample is a solid, a small amount of a suitable solvent (e.g., dichloromethane) can be used to dissolve the sample and cast a thin film on the salt plate after solvent evaporation.
- Place a second salt plate on top to create a thin liquid or solid film.

Instrumentation and Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: 4000-400 cm⁻¹.
- Resolution: 4 cm⁻¹.
- Number of Scans: 16-32.
- A background spectrum of the clean salt plates is recorded prior to the sample spectrum and automatically subtracted.

Mass Spectrometry (Electron Ionization - EI)

Sample Introduction and Ionization:

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

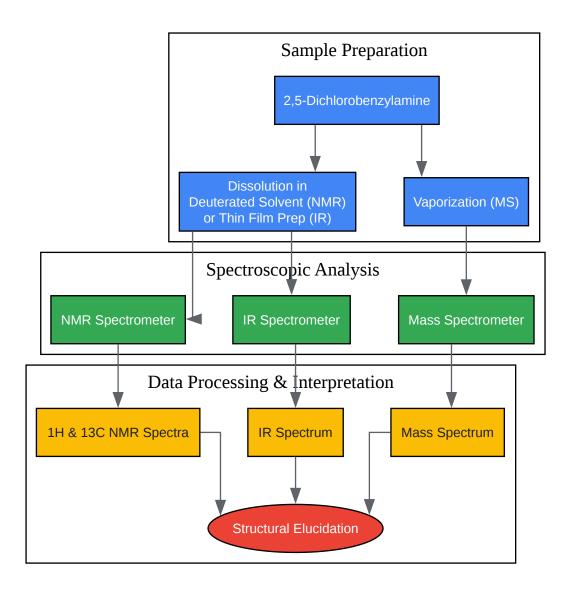
Instrumentation and Data Acquisition:

- Instrument: A mass spectrometer equipped with an electron ionization source (e.g., a quadrupole or time-of-flight analyzer).
- Mass Range: m/z 50-500.
- Scan Speed: Appropriate for the sample introduction method.

Visualization of Spectroscopic Workflow



The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2,5-Dichlorobenzylamine**.



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Caption: General workflow for spectroscopic analysis.

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References

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